molecular formula C10H12BrNO3 B1438737 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene CAS No. 848589-66-2

1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene

Cat. No.: B1438737
CAS No.: 848589-66-2
M. Wt: 274.11 g/mol
InChI Key: QGRYHCNWUWUGRT-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3. This compound is characterized by the presence of a bromopropoxy group, a methyl group, and a nitro group attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene typically involves the reaction of 3-methyl-2-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-methyl-2-nitrophenol+1,3-dibromopropaneThis compound\text{3-methyl-2-nitrophenol} + \text{1,3-dibromopropane} \rightarrow \text{this compound} 3-methyl-2-nitrophenol+1,3-dibromopropane→this compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Nucleophilic Substitution: 1-(3-Azidopropoxy)-3-methyl-2-nitrobenzene.

    Reduction: 1-(3-Bromopropoxy)-3-methyl-2-aminobenzene.

    Oxidation: 1-(3-Bromopropoxy)-3-carboxy-2-nitrobenzene.

Scientific Research Applications

1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

    Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene depends on its chemical reactivity. The bromopropoxy group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets. The nitro group can be reduced to an amino group, which can then participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(3-Bromopropoxy)-4-methyl-2-nitrobenzene
  • 1-(3-Bromopropoxy)-2-methyl-4-nitrobenzene
  • 1-(3-Bromopropoxy)-3-methyl-4-nitrobenzene

Comparison: 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene is unique due to the specific positioning of the bromopropoxy, methyl, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and interaction with biological targets, making it distinct from its isomers and other similar compounds.

Properties

IUPAC Name

1-(3-bromopropoxy)-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11/h2,4-5H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRYHCNWUWUGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656031
Record name 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848589-66-2
Record name 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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